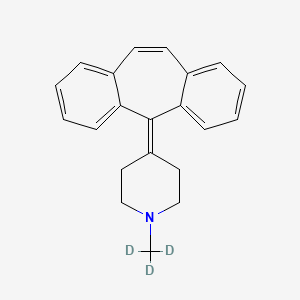

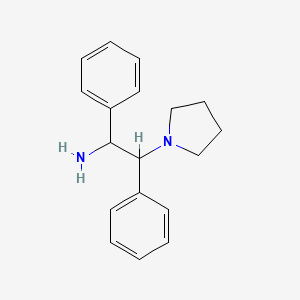

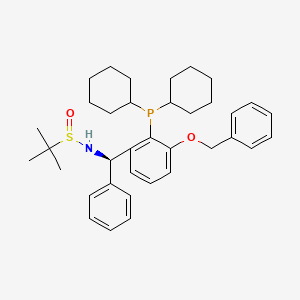

![molecular formula C69H94N14O17S2 B12298608 DOTA-NOC, DOTA-[Nal3]-octreotide](/img/structure/B12298608.png)

DOTA-NOC, DOTA-[Nal3]-octreotide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DOTA-NOC, DOTA-[Nal3]-octreotide is a somatostatin analog that has been modified to include a chelating agent, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This compound is primarily used in nuclear medicine for imaging and therapy of neuroendocrine tumors. The inclusion of DOTA allows for the binding of radioactive isotopes, making it a valuable tool in positron emission tomography (PET) and peptide receptor radionuclide therapy (PRRT) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of DOTA-NOC involves the conjugation of the somatostatin analog to the DOTA chelator. This process typically begins with the solid-phase synthesis of the peptide, followed by the attachment of the DOTA moiety. The reaction conditions often involve the use of cyclen precursors and solid-phase support to facilitate the coupling process .

Industrial Production Methods: For industrial production, the preparation of DOTA-NOC can be scaled up using automated synthesizers and high-performance liquid chromatography (HPLC) for purification. The radiolabeling with isotopes like Gallium-68 or Lutetium-177 is performed under strict quality control to ensure high radiochemical purity and stability .

Analyse Des Réactions Chimiques

Types of Reactions: DOTA-NOC undergoes various chemical reactions, including chelation, radiolabeling, and peptide coupling. The chelation process involves the formation of stable complexes with metal ions, which is crucial for its application in nuclear medicine .

Common Reagents and Conditions: Common reagents used in the synthesis and radiolabeling of DOTA-NOC include cyclen precursors, HEPES buffer, and methanol. The radiolabeling reactions are typically carried out at a pH of around 4.8, using isotopes like Gallium-68 .

Major Products Formed: The major products formed from these reactions are the radiolabeled DOTA-NOC complexes, such as Gallium-68-DOTA-NOC, which are used for PET imaging and PRRT .

Applications De Recherche Scientifique

DOTA-NOC has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In nuclear medicine, it is used for the imaging and treatment of neuroendocrine tumors. The compound’s ability to bind to somatostatin receptors makes it an effective diagnostic and therapeutic agent .

In chemistry, DOTA-NOC is used to study the chelation properties of macrocyclic ligands and their interactions with metal ions. In biology, it is used to investigate receptor-ligand interactions and the pharmacokinetics of radiolabeled peptides .

Mécanisme D'action

DOTA-NOC exerts its effects by binding to somatostatin receptors, which are overexpressed in many neuroendocrine tumors. The DOTA chelator allows for the attachment of radioactive isotopes, enabling the compound to be used for both imaging and therapy. The binding of DOTA-NOC to somatostatin receptors leads to the internalization of the radiolabeled peptide, delivering the radioactive payload directly to the tumor cells .

Comparaison Avec Des Composés Similaires

DOTA-NOC is often compared with other somatostatin analogs such as DOTA-TOC and DOTA-TATE. While all three compounds are used for imaging and therapy of neuroendocrine tumors, DOTA-NOC has a higher affinity for somatostatin receptor subtypes 2 and 5, making it potentially more effective in certain clinical scenarios .

List of Similar Compounds:- DOTA-TOC (DOTA-[Tyr3]-octreotide)

- DOTA-TATE (DOTA-[Tyr3]-octreotate)

- NODAGA (1,4,7-triazacyclononane-1,4,7-triacetic acid)

These compounds share similar structures and functions but differ in their receptor affinities and clinical applications .

Propriétés

IUPAC Name |

2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-16-(naphthalen-1-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H94N14O17S2/c1-42(85)55(39-84)76-68(99)57-41-102-101-40-56(77-64(95)52(31-44-13-4-3-5-14-44)72-58(87)35-80-23-25-81(36-59(88)89)27-29-83(38-61(92)93)30-28-82(26-24-80)37-60(90)91)67(98)75-53(32-46-17-12-16-45-15-6-7-18-48(45)46)66(97)74-54(33-47-34-71-50-20-9-8-19-49(47)50)65(96)73-51(21-10-11-22-70)63(94)79-62(43(2)86)69(100)78-57/h3-9,12-20,34,42-43,51-57,62,71,84-86H,10-11,21-33,35-41,70H2,1-2H3,(H,72,87)(H,73,96)(H,74,97)(H,75,98)(H,76,99)(H,77,95)(H,78,100)(H,79,94)(H,88,89)(H,90,91)(H,92,93) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCJTYVWTGPGOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H94N14O17S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1455.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

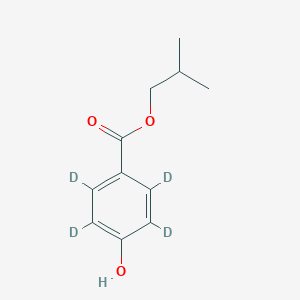

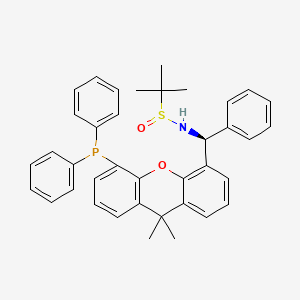

![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12298541.png)

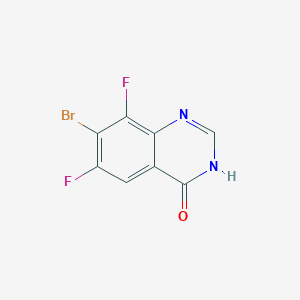

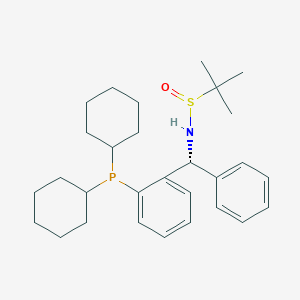

![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298546.png)

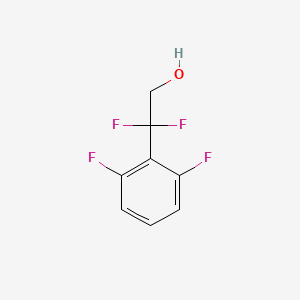

![2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B12298559.png)

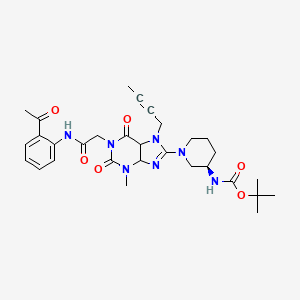

![4-[[2-[[2-[[2-[[2-[[(15Z)-20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12298576.png)

![Sodium;(2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl) sulfate](/img/structure/B12298583.png)